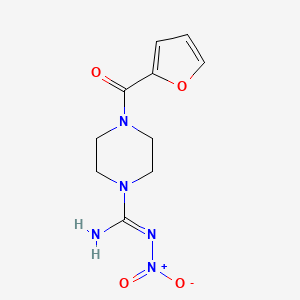![molecular formula C12H11ClN4O3 B3854377 ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate](/img/structure/B3854377.png)
ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate
Descripción general
Descripción
Ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate, also known as ACC-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a hydrazone derivative of ethyl cyanoacetate and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
Ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate inhibits the activity of acetyl-CoA carboxylase 2 by binding to its allosteric site. This binding induces a conformational change in the enzyme, which reduces its activity. ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate also promotes the phosphorylation of ACC2, which further inhibits its activity. This inhibition leads to a decrease in the synthesis of fatty acids and an increase in their oxidation, resulting in a reduction in lipid accumulation.
Biochemical and Physiological Effects
ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce lipid accumulation and improve insulin sensitivity in obese mice. It has also been shown to reduce hepatic steatosis and improve glucose tolerance in diabetic mice. Additionally, ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate has been shown to improve cardiac function and reduce inflammation in a mouse model of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate has several advantages for lab experiments. It is a potent and selective inhibitor of ACC2, making it a valuable tool for studying the role of this enzyme in various biological processes. It is also relatively easy to synthesize and has a high purity, making it suitable for use in biochemical and pharmacological assays. However, ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate has some limitations for lab experiments. It has a short half-life in vivo, which may limit its efficacy in animal studies. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
Ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate has several potential future directions for research. One area of interest is the development of ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate inhibitors as therapeutics for metabolic disorders such as obesity and diabetes. Another area of interest is the investigation of the role of ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate in cancer and the potential use of ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate inhibitors as anticancer agents. Additionally, further research is needed to fully understand the mechanism of action of ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate and its potential applications in various biological processes.
Aplicaciones Científicas De Investigación
Ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate has been studied extensively for its potential applications in various fields of scientific research. It has been shown to inhibit the activity of acetyl-CoA carboxylase 2 (ACC2), an enzyme involved in fatty acid synthesis and oxidation. This inhibition leads to a decrease in lipid accumulation and an increase in fatty acid oxidation, making ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate a potential therapeutic target for metabolic disorders such as obesity, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
ethyl (2E)-2-[(3-carbamoyl-4-chlorophenyl)hydrazinylidene]-2-cyanoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c1-2-20-12(19)10(6-14)17-16-7-3-4-9(13)8(5-7)11(15)18/h3-5,16H,2H2,1H3,(H2,15,18)/b17-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDLZXLTAVGTHS-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)C(=O)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=C(C=C1)Cl)C(=O)N)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2-[(3-carbamoyl-4-chlorophenyl)hydrazinylidene]-2-cyanoacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]butanamide](/img/structure/B3854299.png)
![1-[2-(2,6-diisopropylphenoxy)ethyl]pyrrolidine](/img/structure/B3854302.png)





![ethyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B3854334.png)
![2-(2-adamantylamino)-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenol](/img/structure/B3854337.png)
![2-(4-methylphenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3854351.png)
![N-(3-methylphenyl)-4-oxo-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3854363.png)


![1-[4-(3-methylbutoxy)benzoyl]proline](/img/structure/B3854394.png)